molecular formula C15H16ClF3N8 B2605524 N-{2-[3-(5-amino-1-methyl-1H-pyrazol-4-yl)-5-methyl-4H-1,2,4-triazol-4-yl]ethyl}-3-chloro-5-(trifluoromethyl)-2-pyridinamine CAS No. 957039-50-8

N-{2-[3-(5-amino-1-methyl-1H-pyrazol-4-yl)-5-methyl-4H-1,2,4-triazol-4-yl]ethyl}-3-chloro-5-(trifluoromethyl)-2-pyridinamine

Cat. No. B2605524
CAS RN: 957039-50-8
M. Wt: 400.79
InChI Key: QMUWJQMRNQQESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[3-(5-amino-1-methyl-1H-pyrazol-4-yl)-5-methyl-4H-1,2,4-triazol-4-yl]ethyl}-3-chloro-5-(trifluoromethyl)-2-pyridinamine is a useful research compound. Its molecular formula is C15H16ClF3N8 and its molecular weight is 400.79. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

The pyrazole and triazole rings in the compound are known to exhibit antibacterial properties . This suggests that the compound could potentially be used in the development of new antibacterial drugs.

Anti-inflammatory Activity

Compounds containing a tetrazole ring, which is similar to the triazole ring in the given compound, have been found to exhibit anti-inflammatory activity . This suggests that the compound could potentially be used in the treatment of inflammatory diseases.

Anticancer Activity

The pyrazole and triazole rings in the compound are known to exhibit anticancer properties . This suggests that the compound could potentially be used in the development of new anticancer drugs.

Analgesic Activity

Compounds containing a pyrazole ring, like the one in the given compound, have been found to exhibit analgesic (pain-relieving) properties . This suggests that the compound could potentially be used in the treatment of pain.

Antitubercular Activity

Compounds containing a pyrazole ring, like the one in the given compound, have been found to exhibit antitubercular activity . This suggests that the compound could potentially be used in the treatment of tuberculosis.

Antimalarial Activity

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound with a similar structure, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that the compound could potentially be used in the treatment of malaria.

properties

IUPAC Name

N-[2-[3-(5-amino-1-methylpyrazol-4-yl)-5-methyl-1,2,4-triazol-4-yl]ethyl]-3-chloro-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClF3N8/c1-8-24-25-14(10-7-23-26(2)12(10)20)27(8)4-3-21-13-11(16)5-9(6-22-13)15(17,18)19/h5-7H,3-4,20H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUWJQMRNQQESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(N(N=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClF3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[3-(5-amino-1-methyl-1H-pyrazol-4-yl)-5-methyl-4H-1,2,4-triazol-4-yl]ethyl}-3-chloro-5-(trifluoromethyl)-2-pyridinamine

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